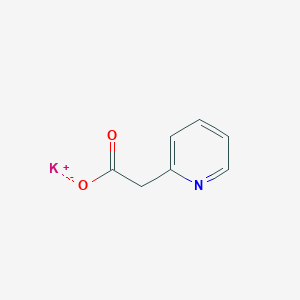

Potassium 2-(pyridin-2-yl)acetate

Description

Potassium 2-(pyridin-2-yl)acetate is an organometallic compound with the molecular formula C₇H₆KNO₂ and a molecular weight of 199.23 g/mol. It is synthesized via the hydrolysis of methyl 2-(pyridin-2-yl)acetate using aqueous potassium hydroxide (KOH) under reflux conditions, yielding a bright orange reaction mixture that is subsequently concentrated . This compound is a key intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. For instance, it has been employed in the Liu group’s methodology to synthesize aryl(di)azinylmethanes by reacting with (hetero)aryl bromides and triflates, achieving yields of 70–95% . Its potassium counterion enhances solubility in polar solvents, facilitating its use in high-throughput catalytic applications.

Properties

Molecular Formula |

C7H6KNO2 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

potassium;2-pyridin-2-ylacetate |

InChI |

InChI=1S/C7H7NO2.K/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |

InChI Key |

JAFBEDUWMIRLAM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-(pyridin-2-yl)acetic acid with potassium hydroxide. The reaction typically takes place in an aqueous medium, where the acid reacts with the base to form the potassium salt.

Another method involves the use of potassium carbonate as a base. In this process, 2-(pyridin-2-yl)acetic acid is dissolved in a suitable solvent, such as methanol or ethanol, and potassium carbonate is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in various functionalized pyridine compounds.

Scientific Research Applications

Potassium 2-(pyridin-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of potassium 2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyridinyl acetate derivatives share a common backbone but differ in counterions, ester groups, or substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a comparative analysis of potassium 2-(pyridin-2-yl)acetate and its analogs:

Table 1: Structural and Functional Comparison of Pyridinyl Acetate Derivatives

Research Findings and Performance Metrics

- Catalytic Efficiency : this compound demonstrated 95% yield in coupling with 4-bromotoluene, outperforming ethyl analogs in similar reactions .

- Thermal Stability : Methyl and ethyl esters decompose above 200°C , whereas potassium salts remain stable up to 250°C , enabling high-temperature applications .

Biological Activity

Potassium 2-(pyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications, supported by relevant data tables and case studies.

This compound can be synthesized through the neutralization of 2-(pyridin-2-yl)acetic acid with potassium hydroxide. The general procedure involves:

- Preparation of Reactants : Dissolving 2-(pyridin-2-yl)acetic acid in a suitable solvent.

- Neutralization : Adding potassium hydroxide to the solution while stirring.

- Crystallization : Allowing the solution to cool, leading to the crystallization of this compound.

This compound has a molecular formula of C_8H_8KNO_2 and a molecular weight of approximately 189.25 g/mol.

1. Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit significant antimicrobial properties. A review highlighted various pyridine derivatives with notable antibacterial and antiviral activities, suggesting that modifications in their structure can enhance these properties .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | Not specified |

| ACP1a | Antibacterial | 64 μg/mL |

| ACP1b | Antibacterial | 16 μg/mL |

The specific MIC for this compound has not been explicitly stated in available literature, but its structural similarity to other active compounds suggests potential efficacy against various pathogens.

2. Enzyme Modulation

This compound may modulate enzyme activity, which is crucial for drug development. Its interaction with enzymes and receptors implies potential therapeutic applications in treating diseases where enzyme inhibition or activation is beneficial.

3. Case Studies

A study on related pyridine derivatives demonstrated their ability to affect cellular processes in Chlamydia infections. The compounds were found to alter chlamydial inclusion sizes and morphology in infected cells, indicating a mechanism of action that could be relevant for this compound .

Toxicity and Safety Profile

Preliminary toxicity assessments are essential for evaluating the safety of this compound. In vitro studies on human cell lines have shown that certain pyridine derivatives do not exhibit significant toxicity, which is promising for future therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.